

Technical Support Center: Investigating Metabolic Resistance to Pyriminostrobin

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Compound of Interest

Compound Name: **Pyriminostrobin**

Cat. No.: **B1429120**

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Welcome to the technical support center for researchers, scientists, and drug development professionals investigating metabolic resistance mechanisms to the fungicide

Pyriminostrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known metabolic resistance mechanisms to QoI fungicides like **Pyriminostrobin**?

A1: The primary metabolic resistance mechanisms to Quinone outside Inhibitor (QoI) fungicides, including **Pyriminostrobin**, involve three main families of proteins:

- Cytochrome P450 monooxygenases (P450s): These enzymes can detoxify **Pyriminostrobin** by catalyzing oxidative reactions, such as hydroxylation, which renders the fungicide less effective.^[1] Overexpression of specific P450 genes is a common mechanism of resistance.
- Glutathione S-transferases (GSTs): GSTs conjugate glutathione to **Pyriminostrobin** or its metabolites, increasing their water solubility and facilitating their sequestration or transport out of the cell.^{[2][3]} Increased GST activity can thus lead to enhanced detoxification and resistance.

- ATP-binding cassette (ABC) transporters: These are membrane-bound proteins that act as efflux pumps, actively transporting **Pyriminostrobin** out of the fungal cell, thereby reducing its intracellular concentration at the target site.^{[4][5]} Overexpression of genes encoding ABC transporters can lead to multidrug resistance, including resistance to **Pyriminostrobin**.^{[4][5]}

Q2: My **Pyriminostrobin**-resistant fungal isolate does not have the G143A mutation in the cytochrome b gene. What other resistance mechanisms should I investigate?

A2: While the G143A mutation in the cytochrome b gene is a common target-site resistance mechanism for QoI fungicides, its absence in a resistant isolate strongly suggests the involvement of non-target-site resistance mechanisms. You should prioritize investigating the following:

- Metabolic detoxification: This is a likely alternative. Focus on the overexpression and increased activity of cytochrome P450s and Glutathione S-transferases.
- Efflux pump activity: Investigate the overexpression of ABC transporter genes, which can actively pump **Pyriminostrobin** out of the cell.
- Alternative oxidase (AOX) pathway: Some fungi can bypass the QoI-inhibited respiratory pathway by using an alternative oxidase. This allows for continued respiration and reduced sensitivity to the fungicide.

Q3: What is the expected range of resistance factors for metabolic resistance to **Pyriminostrobin**?

A3: Resistance factors (RF), calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive wild-type isolate, can vary significantly depending on the specific mechanism and the fungal species. For metabolic resistance, RF values are typically in the low to moderate range (e.g., 5- to 50-fold). However, higher levels of resistance can be observed, especially if multiple resistance mechanisms are present in the same isolate.

Quantitative Data on Pyriminostrobin and Other QoI Fungicide Resistance

The following tables summarize quantitative data on resistance to **Pyriminostrobin** and other closely related QoI fungicides. This data can serve as a reference for your own experimental findings.

Table 1: EC50 Values for Pyraclostrobin in Sensitive and Resistant Fungal Isolates

Fungal Species	Isolate Type	EC50 (µg/mL)	Resistance Factor (RF)	Reference
Colletotrichum spp.	Sensitive	1.192 - 2.068 (avg. 1.586)	-	[6]
Colletotrichum spp.	Resistant	18.159 - 23.797 (avg. 21.158)	~13.3	[6]
Botryosphaeria spp.	Sensitive	0.01 - 0.99	-	[7]
Botryosphaeria spp.	Less-sensitive	5.49 - 34.16	-	[7]

Table 2: Gene Expression Changes in Fungicide-Resistant Fungi

Fungus	Fungicide	Gene(s)	Fold Change in Resistant Isolate	Reference
Musca domestica	Permethrin	CYP6A36	~6.5	[8]
Musca domestica	Permethrin	CYP6D10	~4	[8]
Musca domestica	Permethrin	CYP4S24	~2	[8]
Botrytis cinerea	Azoxystrobin	Bcin_02g01260 (P450)	Not specified, but higher expression	[1]
Botrytis cinerea	Azoxystrobin	Bcin_12g06380 (P450)	Not specified, but higher expression	[1]
Botrytis cinerea	Azoxystrobin	Bcin_12g06360 (CarE)	Not specified, but higher expression	[1]

Table 3: Kinetic Parameters of Cytochrome P450-Mediated Metabolism

P450 Isoform	Substrate	Km (μ M)	kcat (min^{-1}) or Vmax	Reference
CYP6M2 (<i>Anopheles gambiae</i>)	Permethrin	11 \pm 1	6.1 \pm 0.4	[9]
CYP6M2 (<i>Anopheles gambiae</i>)	Deltamethrin	2.0 \pm 0.3	1.2 \pm 0.1	[9]
Human Liver Microsomes	Buspirone (for 1'-PP formation)	8.7	Not specified	[10]
Human Liver Microsomes	Buspirone (for 3'-OH-Bu formation)	4.3	Not specified	[10]

Note: Data for the direct metabolism of **Pyriminostrobin** by specific fungal P450s is limited in publicly available literature. The provided data for other substrates can serve as a general reference for expected kinetic parameters.

Troubleshooting Guides

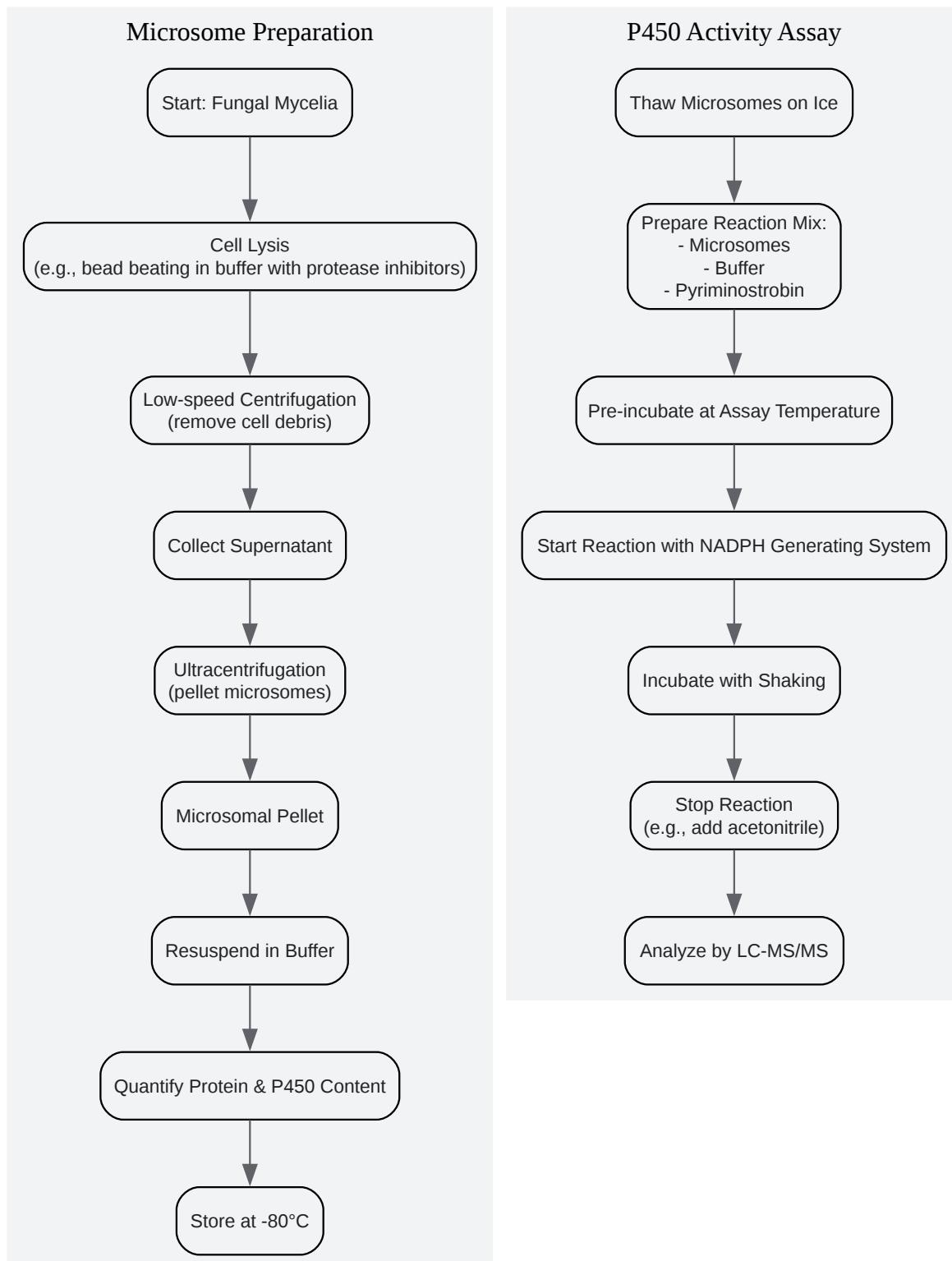
Troubleshooting Guide 1: Cytochrome P450 Activity Assays

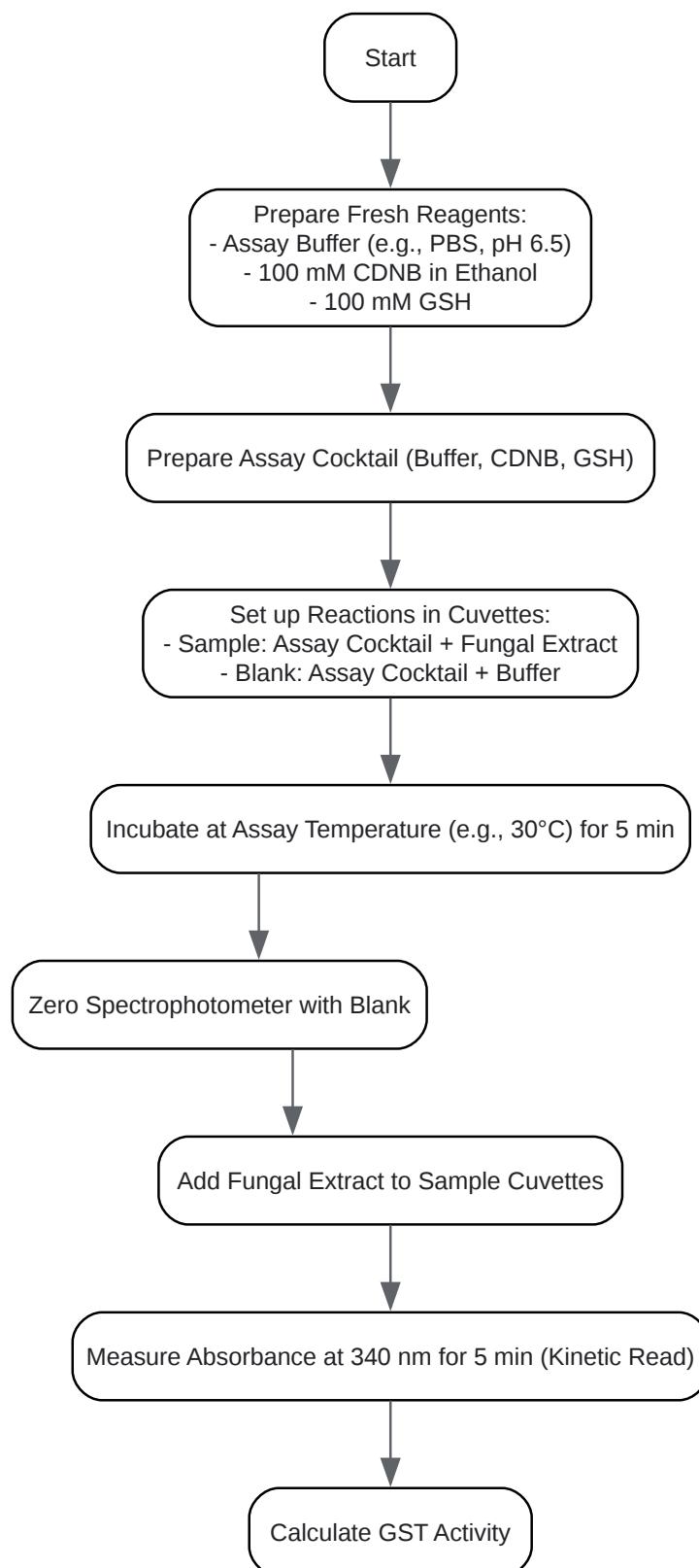
Q: I am not observing any metabolism of **Pyriminostrobin** in my in vitro assay using fungal microsomes. What could be the problem?

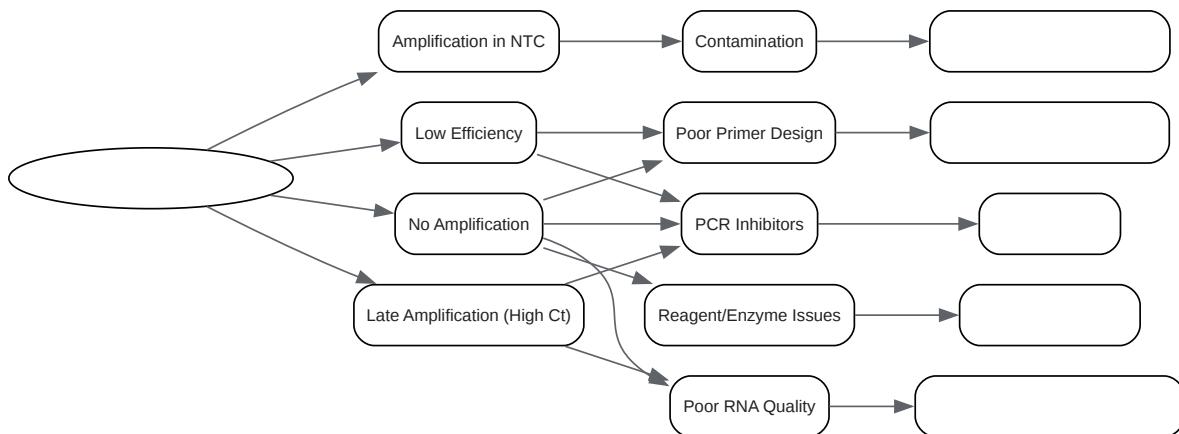
A: There are several potential reasons for a lack of activity in your P450 assay. Consider the following troubleshooting steps:

- Integrity of Microsomal Preparation:
 - Problem: P450 enzymes are membrane-bound and can be sensitive to the extraction procedure. Improper handling can lead to denaturation and loss of activity.

- Solution: Ensure that all protein extraction and purification steps are performed at 4°C to minimize degradation. Use protease inhibitors during cell lysis. Verify the integrity of your microsomal fraction by measuring the total P450 content using a carbon monoxide (CO) difference spectrum.
- Cofactor and Reaction Components:
 - Problem: P450 enzymes require NADPH as a cofactor for their catalytic activity. The absence or degradation of NADPH will result in no enzyme activity.
 - Solution: Use a fresh NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). Ensure all reaction components are at their optimal concentrations.
- Substrate Concentration:
 - Problem: The concentration of **Pyriminostrobin** might be too low to detect metabolism or so high that it causes substrate inhibition.
 - Solution: Perform a substrate concentration curve to determine the optimal concentration range for your assay.
- Assay Sensitivity:
 - Problem: The analytical method used to detect the disappearance of the parent compound or the formation of metabolites may not be sensitive enough.
 - Solution: Optimize your LC-MS/MS or other analytical methods to achieve lower limits of detection and quantification.





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